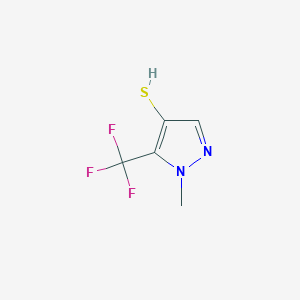
1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules . The thiol group (-SH) is similar to the hydroxyl group (-OH) in alcohols, but contains a sulfur atom instead of oxygen.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The trifluoromethyl group can be introduced using various methods, such as the reaction with trifluoromethylating reagents . The thiol group can be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” would consist of a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a thiol group at the 4-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The trifluoromethyl group is generally stable under a wide range of conditions, while the thiol group can participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” would depend on its molecular structure. Pyrazoles are generally stable compounds. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on pyrazole derivatives, including those with trifluoromethyl groups, has demonstrated significant potential in medicinal chemistry, especially as analgesic and anti-inflammatory agents. For instance, Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole moieties, exhibiting notable analgesic and antioxidant properties. This illustrates the utility of pyrazole derivatives in developing new therapeutic agents (Karrouchi et al., 2016).
Anticancer and Antimicrobial Applications
Compounds structurally similar to 1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol have been evaluated for their anticancer and antimicrobial activities. Kate et al. (2018) reported on Schiff bases acting as DNA gyrase B inhibitors, showcasing antibacterial, anti-inflammatory, and antioxidant activities. These findings underscore the potential for developing new treatments targeting various diseases (Kate et al., 2018).
Charge-Transfer Chemistry and Material Science
Adam et al. (2021) investigated the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, a class of compounds related to 1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol. Their research into the complexation with π-acceptors highlights the relevance of such compounds in developing materials with novel optical properties, furthering the scope of applications in material science (Adam et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXFUGDXAXCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)
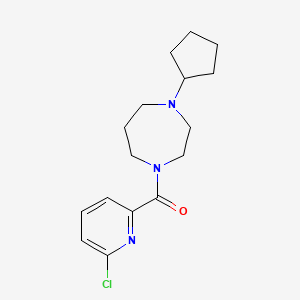
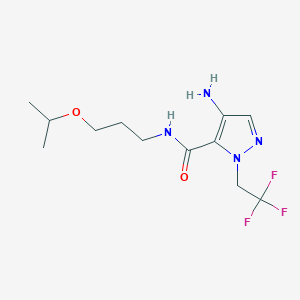
![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)
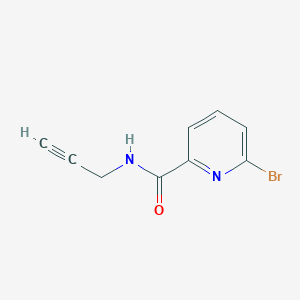
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)
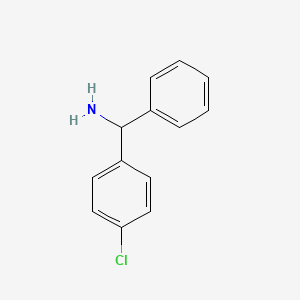
![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)
![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)
![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

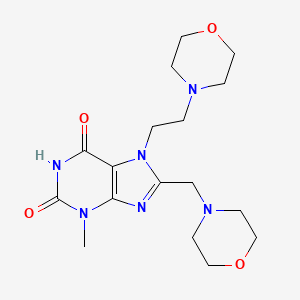

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2583686.png)